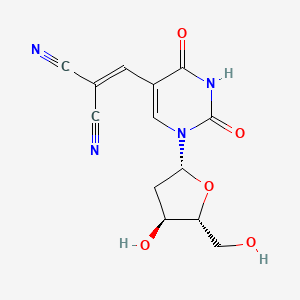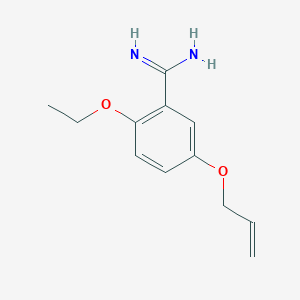![molecular formula C13H20O4Si B13960192 Methyl (3-methoxyphenyl)[(trimethylsilyl)oxy]acetate CAS No. 55590-93-7](/img/structure/B13960192.png)
Methyl (3-methoxyphenyl)[(trimethylsilyl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3-methoxyphenyl)[(trimethylsilyl)oxy]acetate is an organic compound with the molecular formula C13H20O4Si. It is characterized by the presence of a trimethylsilyl group, which is known for its chemical inertness and large molecular volume . This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-methoxyphenyl)[(trimethylsilyl)oxy]acetate typically involves the reaction of 3-methoxyphenylacetic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3-methoxyphenyl)[(trimethylsilyl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for desilylation.
Major Products Formed
Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: 3-methoxyphenylmethanol.
Substitution: Various substituted phenylacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (3-methoxyphenyl)[(trimethylsilyl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development due to its ability to modify pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of Methyl (3-methoxyphenyl)[(trimethylsilyl)oxy]acetate involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other functional groups. The compound can also participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (3,4-dimethoxyphenyl)[(trimethylsilyl)oxy]acetate
- Methyl (3-methylphenyl)[(trimethylsilyl)oxy]acetate
- Methyl (3-ethoxyphenyl)[(trimethylsilyl)oxy]acetate
Uniqueness
Methyl (3-methoxyphenyl)[(trimethylsilyl)oxy]acetate is unique due to the presence of the methoxy group, which can undergo various chemical transformations. This makes it a versatile compound in organic synthesis and research applications .
Eigenschaften
CAS-Nummer |
55590-93-7 |
|---|---|
Molekularformel |
C13H20O4Si |
Molekulargewicht |
268.38 g/mol |
IUPAC-Name |
methyl 2-(3-methoxyphenyl)-2-trimethylsilyloxyacetate |
InChI |
InChI=1S/C13H20O4Si/c1-15-11-8-6-7-10(9-11)12(13(14)16-2)17-18(3,4)5/h6-9,12H,1-5H3 |
InChI-Schlüssel |
KTTNPBMTTVHVOD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(C(=O)OC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


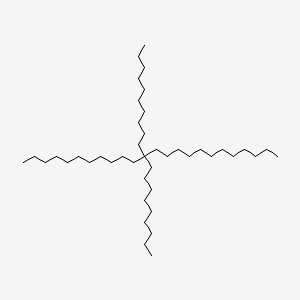
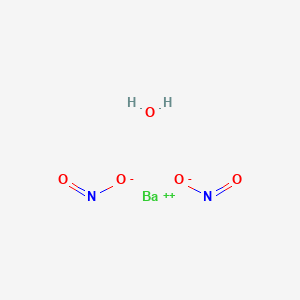
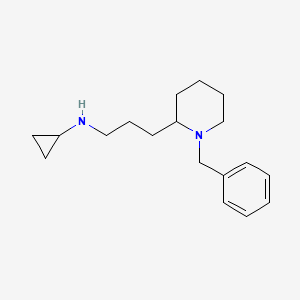
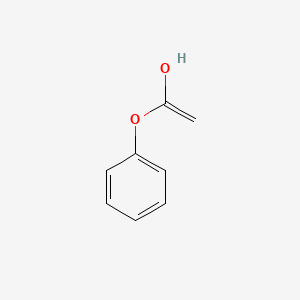
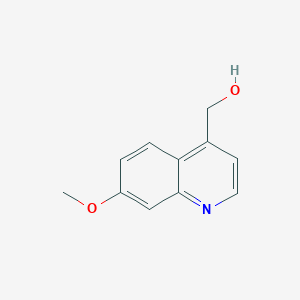
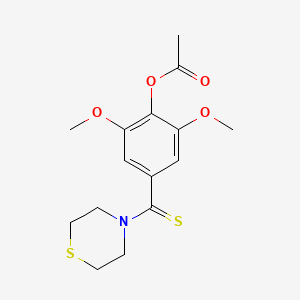
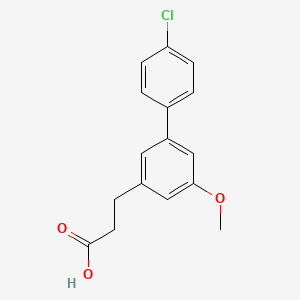
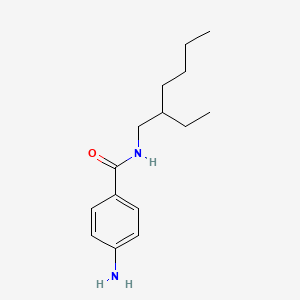
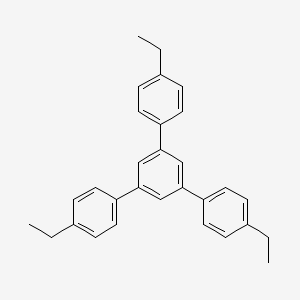
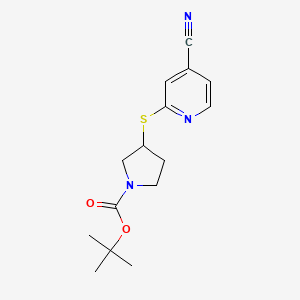
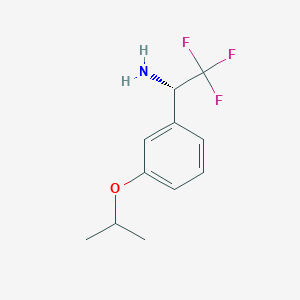
![2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13960181.png)
